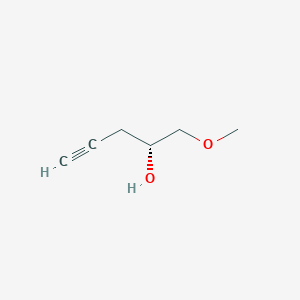

(2R)-1-methoxypent-4-yn-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-methoxypent-4-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-6(7)5-8-2/h1,6-7H,4-5H2,2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYRVNKHSDIXGZ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functional Group Transformations of 2r 1 Methoxypent 4 Yn 2 Ol

Transformations Involving the Hydroxyl Group (C2-OH)

The secondary alcohol functionality at the C2 position is a key site for chemical modification. Its reactions include oxidation to a ketone, conversion to ethers and esters, and nucleophilic substitution.

As a secondary alcohol, the hydroxyl group of (2R)-1-methoxypent-4-yn-2-ol can be oxidized to form the corresponding ketone, (R)-1-methoxypent-4-yn-2-one. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the C2 carbon. The stereocenter at C2 is lost in this process as the carbon becomes sp²-hybridized. A variety of oxidizing agents can accomplish this conversion, ranging from mild to strong. The choice of reagent often depends on the desired reaction conditions and the presence of other sensitive functional groups, such as the terminal alkyne.

Common reagents for the oxidation of secondary alcohols are effective for this transformation. Milder conditions are often preferred to avoid potential side reactions involving the alkyne moiety.

| Oxidizing Agent/Method | Typical Reagents | Notes |

| Chromium-Based Reagents | Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) | PCC is a mild oxidant often used in dichloromethane (B109758) (DCM). |

| Swern Oxidation | Oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine (B128534) (Et₃N) | A mild, metal-free method that operates at low temperatures. |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | A mild, selective, and high-yielding oxidant for sensitive substrates. |

| Jones Oxidation | Chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone | A strong oxidizing agent; conditions must be controlled to prevent alkyne hydration. |

The hydroxyl group can be converted into an ether linkage (C-O-C), yielding various alkoxy derivatives. This is a common strategy to modify the polarity and steric properties of the molecule or to install a protecting group.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. researchgate.net The process involves two main steps:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a nucleophilic alkoxide ion.

Nucleophilic Attack: The resulting alkoxide then attacks a primary alkyl halide (or other substrate with a good leaving group, like a tosylate), displacing the halide and forming the new ether bond. researchgate.netchemistrysteps.com

For this compound, the reaction would proceed as follows:

First, the alcohol is deprotonated with NaH to form the sodium alkoxide.

This alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether derivative.

This reaction is highly efficient when using primary alkyl halides. Secondary and tertiary alkyl halides are less suitable as they tend to undergo elimination reactions in the presence of the strongly basic alkoxide. researchgate.net

A critical aspect of the Williamson ether synthesis is its stereochemical outcome. In this reaction, the alcohol is converted into the nucleophile. The C2-O bond of the original alcohol is not broken during the reaction; instead, the substitution occurs at the carbon of the alkyl halide. chemistrysteps.com Consequently, the reaction proceeds with retention of configuration at the C2 stereocenter. If the starting material is this compound, the resulting ether product will also have the (R) configuration at the C2 position.

Esterification is the process of forming an ester from an alcohol and a carboxylic acid or its derivative. This reaction effectively converts the hydroxyl group of this compound into an ester functionality. Two common methods are the Fischer esterification and acylation with acyl chlorides. chemguide.co.ukchemistrysteps.comathabascau.ca

Fischer Esterification: This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). chemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.combritannica.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to remove water as it is formed or use an excess of one of the reactants. chemistrysteps.comorganic-chemistry.org

Reaction with Acyl Chlorides: A more reactive and irreversible method involves treating the alcohol with an acyl chloride in the presence of a non-nucleophilic base like pyridine. chemguide.co.uknih.govsavemyexams.comlibretexts.org The reaction is typically rapid and proceeds at room temperature. The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. chemguide.co.uklibretexts.org

| Method | Reactants | Conditions | Byproduct |

| Fischer Esterification | Carboxylic Acid (R'-COOH) | Strong acid catalyst (e.g., H₂SO₄), heat | Water (H₂O) |

| Acylation | Acyl Chloride (R'-COCl) | Base (e.g., Pyridine) | Hydrogen Chloride (HCl) |

While the hydroxyl group itself is a poor leaving group, it can be chemically modified to become a good leaving group, enabling nucleophilic substitution directly at the C2 carbon. chemistrysteps.comreactory.app This transformation allows for the introduction of a wide range of functional groups at the chiral center.

The process typically involves two steps:

Activation of the Hydroxyl Group: The alcohol is first converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. chemistrysteps.comlibretexts.org Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide. chemistrysteps.comyoutube.com

Nucleophilic Displacement: The resulting tosylate, mesylate, or halide is an excellent leaving group. It can be readily displaced by a wide variety of nucleophiles (e.g., CN⁻, N₃⁻, Br⁻, I⁻) in a classic Sɴ2 reaction. chemistrysteps.comucsb.edu

Because this is an Sɴ2 reaction, the nucleophile attacks the C2 carbon from the side opposite to the leaving group. This "backside attack" results in a complete inversion of configuration at the stereocenter. youtube.comchemistrysteps.comlibretexts.org Therefore, if the starting material is this compound, the product of a nucleophilic substitution reaction at C2 will have the (S) configuration.

| Leaving Group | Reagent for Formation | Common Nucleophiles | Stereochemical Outcome |

| Tosylate (-OTs) | p-Toluenesulfonyl chloride (TsCl) | Azide (B81097) (N₃⁻), Cyanide (CN⁻), Halides (X⁻) | Inversion |

| Mesylate (-OMs) | Methanesulfonyl chloride (MsCl) | Azide (N₃⁻), Cyanide (CN⁻), Halides (X⁻) | Inversion |

| Chloride (-Cl) | Thionyl chloride (SOCl₂) | Azide (N₃⁻), Cyanide (CN⁻), Thiolates (RS⁻) | Inversion |

| Bromide (-Br) | Phosphorus tribromide (PBr₃) | Azide (N₃⁻), Cyanide (CN⁻), Thiolates (RS⁻) | Inversion |

Etherification Reactions: Formation of Alkoxy Derivatives

Reactions of the Terminal Alkyne Moiety (C4≡C5)

The terminal alkyne group in this compound is the primary center of reactivity for extending the carbon framework. Its acidic terminal proton and the electron-rich triple bond are susceptible to a variety of transformations, including hydrogenation, metal-catalyzed cross-coupling, and cycloaddition reactions. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

Hydrogenation Reactions for Alkenes and Alkanes

The controlled reduction of the alkyne is a key strategy for introducing specific stereochemistry into a molecule. While complete hydrogenation to the corresponding alkane, (2R)-1-methoxypentan-2-ol, can be achieved using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂), the partial reduction to an alkene is often of greater synthetic utility.

To achieve partial hydrogenation of the alkyne to a cis or (Z)-alkene, a "poisoned" catalyst is required to prevent over-reduction to the alkane. masterorganicchemistry.com Lindlar's catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) and deactivated with lead acetate (B1210297) and quinoline, is the classic reagent for this transformation. masterorganicchemistry.com The reaction proceeds via the syn-addition of two hydrogen atoms across the triple bond, resulting in the exclusive formation of the (Z)-alkene. masterorganicchemistry.com

The stereoselective reduction of this compound using Lindlar's catalyst yields (2R,4Z)-1-methoxypent-4-en-2-ol. This reaction is highly predictable and efficient, preserving the stereocenter at the C2 position while establishing a defined geometry at the newly formed double bond.

Table 1: Stereoselective Hydrogenation of this compound This table presents a representative transformation based on established chemical principles for Lindlar reduction.

| Reactant | Catalyst | Reagent | Product | Stereochemistry |

|---|

Carbon-Carbon Coupling Reactions

The terminal alkyne of this compound is an excellent substrate for carbon-carbon bond-forming reactions, which are central to the synthesis of complex organic molecules and materials.

Among the most powerful tools in modern organic synthesis are palladium-catalyzed cross-coupling reactions. nih.gov The Sonogashira coupling reaction is a premier method for forming a bond between a terminal alkyne (an sp-hybridized carbon) and an aryl or vinyl halide (an sp²-hybridized carbon). wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and co-catalyzed by a copper(I) salt, like copper(I) iodide (CuI), in the presence of an amine base such as triethylamine (Et₃N) or diisopropylamine. wikipedia.orgorganic-chemistry.org

This methodology allows the chiral fragment of this compound to be coupled with a diverse range of aromatic and vinylic substrates, providing access to complex chiral propargylic alcohols that are valuable synthetic intermediates. wikipedia.org

Table 2: Representative Palladium-Catalyzed Sonogashira Coupling Reactions This table illustrates potential coupling products based on the well-established scope of the Sonogashira reaction.

| Alkyne Substrate | Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Product |

|---|---|---|---|---|---|

| This compound | Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | (2R)-1-methoxy-5-phenylpent-4-yn-2-ol |

| This compound | 4-Bromopyridine | PdCl₂(PPh₃)₂ | CuI | Et₃N | (2R)-1-methoxy-5-(pyridin-4-yl)pent-4-yn-2-ol |

Copper salts play a crucial role not only as co-catalysts in the Sonogashira reaction but also as primary promoters or catalysts in other important alkyne transformations. One of the most fundamental copper-mediated reactions is the Glaser coupling, which involves the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. This reaction is typically carried out using a copper(I) salt like CuCl or CuI in the presence of an oxidant (e.g., O₂) and a base.

Furthermore, copper is the key catalyst in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." nih.gov This reaction joins a terminal alkyne with an azide to form a 1,2,3-triazole ring with high efficiency and regioselectivity. The reaction of this compound with an organic azide, such as benzyl (B1604629) azide, under copper(I) catalysis would yield a highly functionalized chiral triazole.

Table 3: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table shows a representative product from a CuAAC reaction, a cornerstone of copper-catalyzed alkyne chemistry.

| Alkyne Substrate | Azide Substrate | Copper Source | Solvent | Product |

|---|

Cycloaddition and Annulation Reactions

The alkyne functionality is an excellent participant in cycloaddition and annulation reactions, which are powerful methods for constructing cyclic and polycyclic systems in a single step. Chiral propargylic alcohols and their derivatives are valuable precursors in these transformations, as the existing stereocenter can influence the stereochemical outcome of the reaction. acs.org

For instance, the Pauson-Khand reaction is a cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. acs.org When using chiral propargylic alcohols, the stereochemical information can be efficiently transferred to the bicyclic products. acs.org Other notable reactions include gold-catalyzed cycloadditions of propargyl derivatives and various [3+2] cycloadditions with dipoles like azides (as in CuAAC) or nitrile oxides to form five-membered heterocycles. ntnu.edutaylorfrancis.com

Table 4: Representative [3+2] Cycloaddition Reaction This table provides an example of a cycloaddition reaction to form a five-membered heterocyclic ring, a common transformation for terminal alkynes.

| Alkyne Substrate | 1,3-Dipole | Catalyst/Reagent | Ring System Formed | Product Class |

|---|

Strategic Interplay Between Hydroxyl and Alkyne Functionalities in Sequential Reactions

The synthetic utility of this compound lies in the differential reactivity of its hydroxyl and terminal alkyne functionalities. This allows for a strategic sequence of reactions, where one group can be modified while the other remains intact or is activated for a subsequent transformation.

The hydroxyl group, being a nucleophile, can readily undergo a variety of reactions such as etherification, esterification, or oxidation. In contrast, the terminal alkyne possesses an acidic proton that can be abstracted by a strong base to generate a potent nucleophile, a metal acetylide. This acetylide can then participate in carbon-carbon bond-forming reactions, such as alkylation or addition to carbonyl compounds.

A common synthetic strategy involves initial protection of the more reactive hydroxyl group, followed by functionalization of the alkyne. For instance, the hydroxyl group can be converted into a silyl (B83357) ether, which is stable under the basic conditions typically required for alkyne manipulation. Once the alkyne has been elaborated, the silyl ether can be selectively removed to regenerate the hydroxyl group, which can then be used in subsequent synthetic steps.

Alternatively, the alkyne can be made to react first, for example, through a Sonogashira coupling with an aryl or vinyl halide. The resulting internal alkyne is generally less reactive towards many reagents that target the hydroxyl group, allowing for selective modification of the alcohol functionality in the next step.

Role of Protecting Group Strategies in Multi-Step Derivatization

In the context of multi-step synthesis involving this compound, protecting group strategies are indispensable for achieving chemoselectivity. The presence of both a nucleophilic hydroxyl group and an acidic alkyne proton necessitates the temporary masking of one group to prevent undesired side reactions while the other is being transformed.

The most common protecting groups for the hydroxyl functionality in this context are silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. These groups are readily introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a mild base like imidazole. Silyl ethers are robust and inert to a wide range of reaction conditions, particularly the strongly basic conditions often employed for the deprotonation and subsequent reaction of the terminal alkyne. The relative stability of different silyl ethers can also be exploited for selective deprotection in molecules with multiple protected hydroxyl groups.

| Protecting Group | Reagents for Protection | Conditions for Deprotection |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | TBAF, THF |

| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole, DMF | TBAF, THF |

| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C |

The terminal alkyne can also be protected, although this is less common when the primary goal is its functionalization. If, however, the hydroxyl group is to be modified under conditions that might affect the alkyne (e.g., certain transition metal-catalyzed reactions), a protecting group like a silyl group (e.g., trimethylsilyl, TMS) can be installed on the alkyne. This is typically achieved by treating the alkyne with a silyl halide in the presence of a base. The TMS group can be easily removed with a fluoride (B91410) source or under mild basic conditions.

The selection of a protecting group strategy is a critical aspect of the synthetic design. An ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reactions, and readily removed in high yield without affecting other functional groups in the molecule. The judicious use of protecting groups allows for the orchestration of a complex series of reactions, enabling the synthesis of elaborate target molecules from the chiral precursor this compound.

Applications in Advanced Organic Synthesis

Precursor in Total Synthesis of Complex Natural Products and Analogues

The precise three-dimensional arrangement of atoms in complex natural products is critical to their biological function. Chiral building blocks like (2R)-1-methoxypent-4-yn-2-ol are essential for constructing these intricate structures with high stereochemical control. nih.govnih.govelsevierpure.com The combination of a reactive alkyne handle for carbon-carbon bond formation and a defined stereocenter makes this compound a powerful tool for synthetic chemists aiming to build complex natural products from simpler precursors.

Methoxylated ether lipids (MELs) are a class of naturally occurring lipids found in marine organisms, such as shark and dogfish liver oil, and are known for their potential health benefits. nih.gov A defining structural feature of these molecules is a hydrocarbon chain attached via an ether linkage to a glycerol (B35011) backbone, with a methoxy (B1213986) group at the 2'-position, creating a chiral center with an (R)-configuration. nih.gov

The total synthesis of these complex lipids, particularly polyunsaturated variants, relies heavily on a convergent strategy known as the polyacetylene approach. nih.govnih.gov This method involves the iterative coupling of smaller, functionalized fragments to construct the long hydrocarbon chain. In this context, chiral C5 or C6 synthons containing a terminal alkyne are critical. While not always explicitly named, a precursor with the core structure of this compound serves as a key type of intermediate for establishing the characteristic (R)-configured methoxy group at the C-2' position of the final MEL. The synthesis often commences from a simpler chiral precursor, such as (R)-solketal, which is then elaborated to create the necessary chiral head group segment before being coupled with other fragments. nih.govrais.is The terminal alkyne of the building block is essential for subsequent coupling reactions (e.g., copper-promoted Cadiot-Chodkiewicz or Hay coupling) to extend the carbon chain, which is ultimately followed by stereoselective semi-hydrogenation to install the required cis-double bonds found in the natural products. nih.govresearchgate.net

Table 1: Role of this compound Structural Features in MEL Synthesis

| Functional Group | Role in Synthesis |

| (R)-configured secondary alcohol | Establishes the key stereocenter for the 2'-methoxy group. |

| Methoxy Group | A defining structural feature of the target MELs. |

| Terminal Alkyne | Acts as a reactive handle for carbon chain extension via coupling reactions. |

| Pentynyl Backbone | Provides the initial carbon framework for the lipid chain. |

Polyketides (PKs) and non-ribosomal peptides (NRPs) are two major families of natural products with a vast array of biological activities, including antibiotic, immunosuppressive, and anticancer properties. nih.govresearchgate.net The introduction of unique functional groups into these molecules is a key strategy for creating novel analogues with improved properties. The terminal alkyne is a particularly valuable "clickable" functional group, as it is stable in biological systems but can undergo highly selective bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

While the direct use of this compound as a precursor in the natural biosynthesis of PKs or NRPs is not documented in the reviewed literature, the incorporation of alkyne-functionalized building blocks is an active area of research in the engineered biosynthesis of these natural products. nih.govescholarship.orgescholarship.org For instance, biosynthetic pathways have been engineered to incorporate alkyne-tagged starter or extender units into polyketide chains. This is often achieved by utilizing specialized enzyme systems, such as the JamABC machinery from the biosynthesis of jamaicamide B, which generates a terminal alkyne on a fatty acyl carrier protein. nih.govnih.gov Similarly, non-ribosomal peptide synthetase (NRPS) adenylation domains have been mutated to recognize and activate non-natural amino acids bearing azide (B81097) or alkyne functionalities, allowing for their incorporation into peptide chains. nih.gov

Therefore, while a direct role for this compound has not been identified, its structure represents a type of small molecule that could potentially be used in precursor-directed biosynthesis studies or as a synthetic standard to help identify novel, alkyne-containing natural products.

Development of Novel Synthetic Methodologies and Reagents

The primary contribution of this compound to the advancement of synthetic methodologies lies in its application as a versatile chiral building block. nih.govmdpi.com Rather than being the foundation for the development of new, broadly applicable named reactions or reagents, its value is in enabling chemists to execute complex synthetic sequences with high stereocontrol. nih.govnih.gov

The utility of chiral propargylic alcohols, such as the title compound, is well-established. nih.gov The terminal alkyne can be deprotonated to form a nucleophilic acetylide for addition to carbonyls or for use in metal-catalyzed cross-coupling reactions. It can also undergo hydration, hydroboration, or cycloaddition reactions. The secondary alcohol can be oxidized, inverted, or used as a directing group in subsequent transformations. The presence of these functionalities in a single, enantiomerically pure molecule allows for a high degree of synthetic flexibility. Its use in the total synthesis of complex molecules like methoxylated ether lipids showcases its role in facilitating advanced synthetic strategies that would be difficult to achieve without such a pre-functionalized, stereodefined intermediate.

Utility in Medicinal Chemistry as a Synthetic Intermediate for Drug Candidates

The drive to produce single-enantiomer drugs is a major focus of the modern pharmaceutical industry, as the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. nih.govpharmtech.com This has led to a high demand for chiral building blocks that can be used to construct enantiomerically pure active pharmaceutical ingredients (APIs). nih.govmdpi.com

Molecules containing the chiral propargyl alcohol motif are valuable intermediates in medicinal chemistry. nih.govacs.org The alkyne group can be used to link molecular fragments or can be incorporated into heterocyclic ring systems common in many drug scaffolds. The chiral alcohol provides a key stereocenter that can be crucial for binding to biological targets like enzymes or receptors. Although no specific, named drug candidates have been identified in the literature as being synthesized directly from this compound, its structural features are highly relevant to drug design. For example, morpholine (B109124) derivatives, which can have diverse biological activities, are sometimes synthesized from precursors containing amino alcohol functionalities. nih.gov A compound like this compound represents a potential starting material for generating novel, stereochemically defined drug-like molecules.

Table 2: Potential Applications of this compound Moieties in Drug Discovery

| Feature | Potential Medicinal Chemistry Application |

| Chiral Alcohol | Introduction of a specific stereocenter to optimize drug-target interactions. |

| Terminal Alkyne | "Click" chemistry for conjugation, fragment-based drug discovery, or formation of heterocyclic cores. |

| Methoxy Group | Can modulate lipophilicity, metabolic stability, and binding interactions of a drug candidate. |

Role in Agrochemical Synthesis

Similar to the pharmaceutical industry, there is a growing emphasis in the agrochemical sector on developing chiral active ingredients. nih.govnih.gov Using a single, active enantiomer of a pesticide or herbicide can lead to higher efficacy at lower application rates, increased target selectivity, and a reduced environmental footprint by eliminating the inactive and potentially harmful enantiomer. bohrium.comresearchgate.net

Many modern agrochemicals possess complex structures with one or more stereogenic centers. nih.gov The synthesis of these compounds often relies on the incorporation of chiral building blocks to control the final stereochemistry. While the direct application of this compound in the synthesis of commercial agrochemicals is not documented in publicly available literature, its profile as a chiral, functionalized C5 synthon makes it a potentially useful intermediate. The functional groups could be elaborated to form various herbicidal or insecticidal scaffolds, where the defined stereochemistry could impart the desired biological activity.

Advanced Spectroscopic and Analytical Characterization of 2r 1 Methoxypent 4 Yn 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both one-dimensional and two-dimensional NMR techniques are essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals in (2R)-1-methoxypent-4-yn-2-ol.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. The characteristic signals would include:

A singlet for the methoxy (B1213986) (–OCH₃) protons.

A multiplet for the proton on the chiral center (C2–H).

Multiplets for the diastereotopic methylene protons adjacent to the chiral center (C1–H₂).

A triplet for the terminal alkyne proton (C5–H).

A doublet of doublets for the methylene protons adjacent to the alkyne (C3–H₂).

A broad singlet for the hydroxyl (–OH) proton, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals are expected for each of the six carbon atoms:

The methoxy carbon (–OCH₃).

The chiral carbon bearing the hydroxyl group (C2).

The methylene carbon adjacent to the ether linkage (C1).

The methylene carbon adjacent to the alkyne (C3).

The two sp-hybridized carbons of the alkyne group (C4 and C5).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values and may vary from experimental results.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (-CH₂O-) | ~3.4-3.6 | ~75 |

| 2 (-CHOH-) | ~3.8-4.0 | ~65 |

| 3 (-CH₂C≡) | ~2.4-2.6 | ~25 |

| 4 (-C≡CH) | - | ~80 |

| 5 (≡CH) | ~2.0 | ~70 |

| -OCH₃ | ~3.3 | ~59 |

| -OH | Variable | - |

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show correlations between the C2–H proton and the protons on C1 and C3, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal (e.g., C1–H₂ to C1, C2–H to C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and preferred conformations of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

HRESIMS is employed to accurately determine the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, the elemental composition can be confirmed. For a molecular formula of C₆H₁₀O₂, the expected exact mass would be calculated and compared to the experimental value. Common adducts observed in ESI-MS include [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in positive ion mode.

Interactive Data Table: Predicted m/z Values for Molecular Ions and Adducts

| Ion/Adduct | Predicted m/z |

| [M]⁺ | 114.0681 |

| [M+H]⁺ | 115.0759 |

| [M+Na]⁺ | 137.0578 |

| [M+K]⁺ | 153.0318 |

Fragmentation analysis by tandem mass spectrometry (MS/MS) can provide further structural confirmation. Common fragmentation pathways for alcohols include the loss of a water molecule. For this specific compound, cleavage adjacent to the oxygen atoms (α-cleavage) would also be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups:

O–H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C≡C–H stretch: A sharp and strong band around 3300 cm⁻¹, indicative of the terminal alkyne.

C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹.

C–O stretch: Strong bands in the 1050-1150 cm⁻¹ region, corresponding to the alcohol and ether C-O bonds.

sp³ C–H stretch: Bands just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Alcohol | O–H stretch | 3200-3600 (broad) |

| Terminal Alkyne | ≡C–H stretch | ~3300 (sharp) |

| Alkyne | C≡C stretch | 2100-2260 |

| Ether/Alcohol | C–O stretch | 1050-1150 |

Chiral Analysis for Enantiomeric Purity Determination

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity, often expressed as enantiomeric excess (ee). This is typically achieved using chiral chromatography techniques.

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): In these methods, the enantiomers are separated on a chiral stationary phase (CSP). The two enantiomers interact differently with the chiral environment of the column, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of the sample can be accurately quantified. The choice of the specific chiral column and the mobile phase is critical for achieving good separation.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral chromatography is a cornerstone technique for separating enantiomers, enabling the accurate determination of enantiomeric excess (ee) and the isolation of pure stereoisomers. The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For a secondary propargyl alcohol like this compound, both chiral HPLC and GC are viable analytical approaches.

Chiral Gas Chromatography (GC): Chiral GC is highly effective for the analysis of volatile chiral compounds. The separation of chiral alcohols is often performed on CSPs derived from cyclodextrins. gcms.czhplc.sk To enhance volatility and improve separation efficiency, alcohols are frequently derivatized to form esters, such as acetates or trifluoroacetates, prior to analysis. nih.gov This derivatization can increase the steric differences between the diastereomeric complexes formed with the CSP, leading to better resolution. hplc.sk For a compound like 1-methoxypent-4-yn-2-ol, derivatization of the hydroxyl group would be a standard approach. The choice of carrier gas, typically hydrogen or helium, and the temperature program are critical parameters that must be optimized to achieve baseline separation of the enantiomers. hplc.sk

Table 1: Representative Chiral GC Conditions for Secondary Alcohol Analysis

| Parameter | Condition |

| Column | Cyclodextrin-based CSP (e.g., CP Chirasil-DEX CB) |

| Derivatization | Acetylation (Acetic Anhydride) |

| Carrier Gas | Hydrogen or Helium |

| Injector Temp. | 230-250 °C |

| Detector Temp. | 250-275 °C (FID) |

| Oven Program | Optimized temperature ramp (e.g., 40°C to 230°C) |

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique applicable to a broader range of compounds, including those with low volatility. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their excellent chiral recognition capabilities across various compound classes. phenomenex.comuhplcs.com For alkynes that lack a strong UV chromophore, a pre-column derivatization step can be employed. A notable strategy involves the formation of a dicobalt hexacarbonyl complex with the alkyne moiety. nih.govnih.gov This not only introduces a strong chromophore for UV detection but also significantly alters the molecule's stereoelectronic profile, often facilitating chiral recognition on the CSP. nih.gov Separations are typically performed using normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile phases. phenomenex.com

Table 2: Illustrative Chiral HPLC Screening Conditions

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Normal Phase: Hexane/Ethanol or Hexane/Isopropanol (B130326) Reversed Phase: Acetonitrile/Water or Methanol/Water |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., 230 nm), especially after derivatization |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Application of Chiral NMR Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers through the use of chiral shift reagents (CSRs), also known as chiral lanthanide shift reagents (LSRs). These reagents are typically complexes of a lanthanide ion, such as Europium (Eu) or Praseodymium (Pr), with a chiral organic ligand.

When a CSR is added to a solution of a racemic or enantiomerically enriched sample of this compound, the Lewis acidic lanthanide center coordinates reversibly with the basic hydroxyl group of the alcohol. This interaction forms transient diastereomeric complexes. Because these new complexes are diastereomers, the nuclei of the (R)-enantiomer and the (S)-enantiomer experience different magnetic environments. This difference breaks the magnetic equivalence of the enantiomers, resulting in the separation of formerly overlapping signals in the NMR spectrum. The magnitude of the induced shift difference (ΔΔδ) between corresponding protons or carbons of the two enantiomers allows for the direct quantification of the enantiomeric ratio by integrating the resolved signals. This method is a powerful tool for determining enantiomeric purity.

Optical Rotation Measurements

Optical rotation is a fundamental physical property of chiral substances that reflects their ability to rotate the plane of polarized light. This property is measured using a polarimeter. The specific rotation, [α], is a standardized value calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l).

The measurement is typically performed at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20 or 25 °C), and the solvent used is always reported, as it can influence the magnitude and even the sign of the rotation. For this compound, the sign of the rotation (dextrorotatory, (+), or levorotatory, (-)) and its magnitude are characteristic identifiers of this specific enantiomer. While the sign of rotation does not directly reveal the absolute (R/S) configuration, it serves as a crucial experimental descriptor for confirming the identity and enantiomeric integrity of a synthesized or isolated sample when compared to a literature value for the pure enantiomer.

X-ray Crystallography (for solid derivatives or related structures)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a well-ordered single crystal. Since this compound is a liquid at room temperature, it cannot be analyzed directly.

To overcome this limitation, a solid derivative of the alcohol must be prepared. This can be achieved by reacting the hydroxyl group with a suitable crystalline reagent, such as a carboxylic acid or isocyanate containing a heavy atom (e.g., bromine or iodine). The presence of a heavy atom facilitates the determination of the absolute configuration using anomalous dispersion methods. Once a suitable single crystal of the derivative is grown, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the absolute spatial arrangement of all atoms in the molecule. This allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center, providing an absolute reference point that can be used to calibrate other stereochemical analysis methods.

Computational and Theoretical Studies on 2r 1 Methoxypent 4 Yn 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2R)-1-methoxypent-4-yn-2-ol, DFT calculations would be instrumental in determining its fundamental electronic properties and energetic landscape.

Conformational Analysis and Preferred Geometries

The flexible single bonds in this compound allow for multiple spatial arrangements, or conformations. A thorough conformational analysis using DFT would identify the most stable geometries of the molecule. By systematically rotating the bonds around the C1-C2 and C2-O ether linkages, a potential energy surface can be mapped out. The resulting data would reveal the lowest energy conformers, which are the most likely to be populated at room temperature.

For example, different orientations of the methoxy (B1213986) group relative to the hydroxyl group and the alkyne moiety would be compared. The relative energies of these conformers are typically calculated to within a high degree of accuracy.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-O-C2-C1) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 0.85 |

Note: This data is illustrative and would be determined by actual DFT calculations.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

A key feature of this compound is the presence of both a hydroxyl group (a hydrogen bond donor) and a methoxy group and alkyne π-system (hydrogen bond acceptors). This arrangement allows for the possibility of intramolecular hydrogen bonding. DFT calculations are particularly well-suited to identify and quantify such interactions.

Theoretical studies on similar molecules, such as 2-cyclopenten-1-ol, have demonstrated the stabilizing effect of intramolecular π-type hydrogen bonding between a hydroxyl group and a carbon-carbon multiple bond. mdpi.com In this compound, an intramolecular hydrogen bond could form between the hydroxyl hydrogen and the π-electron cloud of the alkyne or the oxygen atom of the methoxy group. The geometric parameters (bond distances and angles) and vibrational frequencies calculated by DFT would provide definitive evidence for the presence and strength of these interactions.

Table 2: Calculated Parameters for a Hypothetical Intramolecular Hydrogen Bond in this compound

| Interaction | Donor-Acceptor Distance (Å) | H-Bond Angle (°) | O-H Vibrational Frequency Shift (cm⁻¹) |

|---|---|---|---|

| OH···O(methoxy) | 2.95 | 165 | -35 |

| OH···π(alkyne) | 2.80 | 150 | -50 |

Note: This data is illustrative and would be determined by actual DFT calculations.

Molecular Modeling and Transition State Geometry Optimization in Reaction Pathways

Beyond its static properties, the reactivity of this compound can be explored through molecular modeling. A significant area of interest for chiral propargyl alcohols is their participation in rearrangement reactions, such as the Meyer-Schuster or Ireland-Claisen rearrangements, the latter of which has been studied for related allylic amino esters. bath.ac.uk

Computational methods can be used to model the reaction pathways of such transformations. By optimizing the geometries of the reactants, products, and, crucially, the transition states, the activation energies and reaction thermodynamics can be calculated. This information is vital for understanding the feasibility of a proposed reaction and for predicting its stereochemical outcome. For instance, in an Ireland-Claisen rearrangement of a derivative of this compound, computational modeling could elucidate the preferred chair-like or boat-like transition state, thereby explaining the observed diastereoselectivity. bath.ac.uk

Mechanistic Insights from Computational Chemistry

Computational chemistry provides a molecular-level view of reaction mechanisms that is often inaccessible through experimental means alone. For reactions involving this compound, computational studies could:

Visualize reaction coordinates: By mapping the energy profile along the reaction pathway, the energetic barriers and intermediates can be clearly identified.

Analyze orbital interactions: Methods like Natural Bond Orbital (NBO) analysis can reveal the key electronic interactions that drive the reaction.

Predict the influence of catalysts: The role of a catalyst in lowering the activation energy can be modeled by including the catalyst in the computational model of the transition state.

Through these detailed computational investigations, a comprehensive understanding of the chemical behavior of this compound can be achieved, guiding further experimental work and the application of this compound in organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-1-methoxypent-4-yn-2-ol, and what experimental precautions are critical during synthesis?

- Methodological Answer : The synthesis typically involves alkynylation of a chiral epoxide precursor or asymmetric reduction of a ketone intermediate. Key precautions include inert atmosphere handling (argon/nitrogen) to prevent oxidation of the alkyne moiety and strict temperature control (e.g., −78°C for Grignard reactions). Safety protocols from and emphasize using flame-resistant equipment, avoiding skin contact (due to potential toxicity), and neutralizing reactive byproducts (e.g., quenching Grignard reagents with saturated NH₄Cl). Chiral purity should be monitored via polarimetry or chiral HPLC .

Q. How is this compound characterized spectroscopically, and what spectral markers distinguish its stereochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : The methoxy group (δ 3.2–3.4 ppm) and hydroxyl proton (δ 1.5–2.0 ppm, broad) are key. The alkyne proton (C≡CH) appears as a triplet (J ≈ 2.5 Hz) near δ 2.1–2.3 ppm.

- ¹³C NMR : The alkyne carbons resonate at δ 70–85 ppm (sp-hybridized).

- IR : Strong O–H stretch (~3400 cm⁻¹) and C≡C stretch (~2100 cm⁻¹).

- X-ray crystallography () can confirm absolute configuration via anomalous dispersion methods .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data for this compound’s rotational barriers?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Cross-validate using:

- Variable-temperature NMR to experimentally measure rotational barriers.

- Density Functional Theory (DFT) calculations with solvent models (e.g., PCM for methanol).

- Dynamic HPLC to isolate rotamers if barriers are >15 kcal/mol. Contradictions may indicate unaccounted steric effects in simulations .

Q. What strategies mitigate stereochemical inversion during functionalization of this compound’s hydroxyl group?

- Methodological Answer : Protecting the hydroxyl group (e.g., silylation with TBSCl) before derivatization minimizes inversion. Use mild conditions (e.g., Mitsunobu reaction for etherification) to retain configuration. Monitor enantiomeric excess (ee) via chiral GC or HPLC (). For acid-sensitive substrates, employ non-acidic catalysts (e.g., DMAP in acylations) .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of alkyne hydration in this compound derivatives?

- Methodological Answer : Synthesize deuterated analogs (e.g., C≡CD) and compare reaction rates under acidic/basic conditions. A primary KIE (k_H/k_D > 2) suggests proton transfer in the rate-determining step (e.g., Markovnikov hydration). Secondary KIEs (C–D bond cleavage) indicate changes in hybridization (sp → sp³). Use stopped-flow UV-Vis or NMR kinetics for real-time monitoring () .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying this compound’s reactivity in radical cyclization reactions?

- Methodological Answer : Include:

- Radical traps (e.g., TEMPO) to confirm radical intermediates.

- Oxygen-free conditions (Schlenk line) to exclude competing oxidation pathways.

- Chiral auxiliaries to track stereochemical outcomes ().

- EPR spectroscopy to detect transient radical species .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs in enzyme inhibition assays?

- Methodological Answer : Systematically vary:

- Alkyne length (e.g., pent-4-yn vs. hex-5-yn) to probe steric effects.

- Methoxy substituents (e.g., ethoxy, benzyloxy) to assess electronic contributions.

- Stereoisomers (2R vs. 2S) to determine enantioselectivity. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses () .

Safety & Best Practices

Q. What waste disposal protocols are recommended for this compound synthesis byproducts?

- Methodological Answer : Segregate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.